N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-5,6-dimethoxy-1H-indole-2-carboxamide
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Overview
Description
N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-5,6-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-5,6-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-5,6-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains .
Scientific Research Applications
N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-5,6-dimethoxy-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-5,6-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole and indole moieties can bind to various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole and indole derivatives, such as:
- N-[3-(benzimidazol-2-ylamino)phenyl]amine
- N-[3-(benzoxazol-2-ylamino)phenyl]amine
Uniqueness
What sets N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-5,6-dimethoxy-1H-indole-2-carboxamide apart is its unique combination of benzimidazole and indole moieties, which can confer a broader range of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H23N5O4 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-5,6-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H23N5O4/c1-30-18-11-13-10-17(24-16(13)12-19(18)31-2)21(29)23-9-5-8-20(28)27-22-25-14-6-3-4-7-15(14)26-22/h3-4,6-7,10-12,24H,5,8-9H2,1-2H3,(H,23,29)(H2,25,26,27,28) |
InChI Key |
ALQJYEWXOVAARY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCCC(=O)NC3=NC4=CC=CC=C4N3)OC |
Origin of Product |
United States |
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